METHYL (4Z)-1-(3-METHOXYPROPYL)-2-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Methyl 1-(3-methoxypropyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a methoxypropyl group, and a methylsulfanylbenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-1-(3-METHOXYPROPYL)-2-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-methoxypropyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 1-(3-methoxypropyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of METHYL (4Z)-1-(3-METHOXYPROPYL)-2-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-methyl-1-methylsulfanyl-benzene
- Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Methyl-furan-3-carboxylic acid (4-methylsulfanyl-benzylidene)-hydrazide
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H23NO4S |
---|---|
Molecular Weight |
361.5g/mol |
IUPAC Name |
methyl (4Z)-1-(3-methoxypropyl)-2-methyl-4-[(4-methylsulfanylphenyl)methylidene]-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C19H23NO4S/c1-13-17(19(22)24-3)16(18(21)20(13)10-5-11-23-2)12-14-6-8-15(25-4)9-7-14/h6-9,12H,5,10-11H2,1-4H3/b16-12- |
InChI Key |
JXZOKRTUNKMZIL-VBKFSLOCSA-N |
SMILES |
CC1=C(C(=CC2=CC=C(C=C2)SC)C(=O)N1CCCOC)C(=O)OC |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)SC)/C(=O)N1CCCOC)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)SC)C(=O)N1CCCOC)C(=O)OC |
Origin of Product |
United States |
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